molecular formula C14H12N2OS B5585941 5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5585941
M. Wt: 256.32 g/mol
InChI Key: WHHHTWYBGBQPMP-UHFFFAOYSA-N
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Description

5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a 4-ethylphenyl substituent at the 5-position.

Mechanism of Action

While the exact mechanism of action of “5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one” is not specified in the retrieved papers, thieno[2,3-d]pyrimidin-4(3H)-ones have been studied for their antimycobacterial activity . Some of these compounds have shown significant activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 4-ethylphenylthiophene-2-carboxamide with formic acid, which facilitates the cyclization to form the thienopyrimidine core . Another approach involves the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization with formic acid or triethyl orthoformate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienopyrimidine core to dihydrothienopyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothienopyrimidine derivatives.

    Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its 4-ethylphenyl substituent enhances its lipophilicity and may contribute to its potent antimycobacterial and anticancer activities.

Properties

IUPAC Name

5-(4-ethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-2-9-3-5-10(6-4-9)11-7-18-14-12(11)13(17)15-8-16-14/h3-8H,2H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHHTWYBGBQPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641798
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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